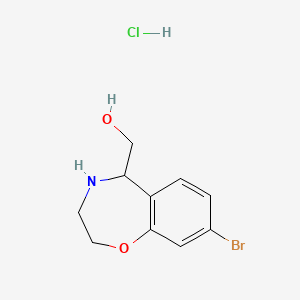

(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride

Description

(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride is a brominated benzoxazepine derivative characterized by a seven-membered 1,4-benzoxazepine ring fused to a benzene moiety. The compound features a bromine atom at position 8 of the aromatic ring, a methanol group at position 5 of the heterocyclic ring, and exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-7-1-2-8-9(6-13)12-3-4-14-10(8)5-7;/h1-2,5,9,12-13H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORPVJTZZYYWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2)Br)C(N1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride typically involves the following steps:

Bromination: The starting material, a benzoxazepine derivative, undergoes bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the 8-position.

Reduction: The brominated intermediate is then reduced to form the tetrahydro derivative.

Hydroxymethylation: The tetrahydro derivative is reacted with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 5-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: De-brominated tetrahydrobenzoxazepine.

Substitution: Various substituted benzoxazepine derivatives.

Scientific Research Applications

(8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas where explicit data are unavailable.

Structural Variations and Implications

- Bromine’s larger atomic radius may also sterically hinder interactions compared to smaller halogens.

- Functional Groups: The methanol group at position 5 increases hydrophilicity, especially in the hydrochloride salt form, improving aqueous solubility. This contrasts with the methyl ester in , which is more lipophilic .

- Core Heterocycle : Benzoxazepines (oxygen and nitrogen in the ring) differ from benzazepines (nitrogen only, as in SKF83566) in electronic distribution and conformational flexibility, impacting target selectivity .

Physicochemical and Pharmacological Insights

- Solubility : The hydrochloride salt form of the target compound likely offers superior solubility in polar solvents compared to free bases or neutral esters (e.g., ).

- Biological Activity: While direct data are unavailable, SKF83566 () demonstrates dopamine receptor antagonism, suggesting that brominated benzoxazepines may similarly target CNS receptors.

- Synthetic Accessibility : and highlight commercial availability of benzoxazepine building blocks, indicating feasible synthetic routes for derivatives via substitutions at positions 5 and 8 .

Biological Activity

The compound (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol; hydrochloride is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12BrN

- Molecular Weight : 242.07 g/mol

- CAS Number : 1396777-41-5

- IUPAC Name : 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Research indicates that benzoxazepines may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The specific mechanisms of action for (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol; hydrochloride are still under investigation but may involve:

- Modulation of Neurotransmitter Systems : Compounds in this class often exhibit activity at serotonin and dopamine receptors, which could influence mood and cognitive functions.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells.

Antitumor Activity

A study evaluating a range of benzoxazepine derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The activity was attributed to their ability to induce apoptosis and inhibit cell proliferation. For example:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Apoptosis induction |

| Compound B | Lung Cancer | 10 | Cell cycle arrest |

Neuropharmacological Effects

In vitro studies have shown that benzoxazepines can modulate neurotransmitter levels:

| Effect | Result |

|---|---|

| Serotonin Reuptake Inhibition | Increased serotonin levels |

| Dopamine Receptor Modulation | Altered dopamine signaling |

Case Studies

- Case Study on Antitumor Efficacy : A recent preclinical trial evaluated the efficacy of (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol; hydrochloride in xenograft models of breast cancer. The compound demonstrated a significant reduction in tumor volume compared to control groups.

- Neuropharmacological Assessment : Another study investigated its effects on anxiety-like behaviors in rodent models. Results indicated that administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been associated with mild toxicity at higher concentrations:

| Toxicity Parameter | Observation |

|---|---|

| Acute Toxicity | Mild gastrointestinal distress |

| Long-term Exposure | No significant adverse effects noted at therapeutic doses |

Q & A

Q. What safety protocols are critical when handling this compound in electrophysiology or in vivo studies?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct weigh-outs in a fume hood (≥0.5 m/s airflow).

- Waste Disposal : Neutralize hydrochloride with 10% NaOH before incineration.

- Emergency Procedures : For eye exposure, rinse with saline (15 min) and consult ophthalmology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.